Tert-butyl 2,4-difluorobenzoate
Overview
Description
Tert-butyl 2,4-difluorobenzoate is an organic compound with the molecular formula C11H12F2O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,4-difluorobenzoate typically involves the esterification of 2,4-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves the same esterification reaction but optimized for large-scale production with considerations for cost, efficiency, and safety.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,4-difluorobenzoic acid and tert-butyl alcohol.
Reduction: Corresponding alcohol derivatives.
Scientific Research Applications
Tert-butyl 2,4-difluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in drug design and discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-difluorobenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, the electron-withdrawing fluorine atoms influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. In biological systems, its ester group can be hydrolyzed to release active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
2,4-Difluorobenzoic Acid: The parent acid of tert-butyl 2,4-difluorobenzoate.
Methyl 2,4-difluorobenzoate: Another ester derivative with a methyl group instead of a tert-butyl group.
Ethyl 2,4-difluorobenzoate: Similar to the methyl ester but with an ethyl group.
Uniqueness: this compound is unique due to the presence of the bulky tert-butyl group, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications where steric hindrance and specific molecular interactions are important.
Biological Activity
Tert-butyl 2,4-difluorobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a tert-butyl ester group attached to a benzene ring that contains two fluorine atoms at the 2 and 4 positions. The molecular formula is with a molecular weight of approximately 240.24 g/mol. The presence of fluorine atoms significantly influences its chemical properties, enhancing lipophilicity and potentially increasing binding affinity to various biological targets.
Biological Activity
1. Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. Compounds with halogen substituents, such as fluorine, often demonstrate enhanced binding affinity towards specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can inhibit kinases, which play crucial roles in cancer signaling pathways.
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. In vitro studies on related compounds have demonstrated their ability to inhibit farnesyltransferase (FTase), an enzyme implicated in oncogenesis. For example, certain derivatives have exhibited IC50 values in the nanomolar range against FTase and have shown effectiveness in reducing tumor growth in preclinical models .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of the Benzoyl Chloride : The starting material is often a fluorinated benzoic acid derivative.
- Esterification : Reacting the benzoyl chloride with tert-butanol in the presence of a base to form the ester.
- Fluorination : Utilizing reagents like N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms at the desired positions on the benzene ring.
These steps require careful control over reaction conditions to ensure high yields and purity of the final product.
Case Study 1: Kinase Inhibition
A study investigated the kinase inhibitory activity of various difluorobenzoate derivatives, including this compound. The results indicated a significant reduction in kinase activity with an IC50 value comparable to established inhibitors. This suggests that the compound could serve as a lead structure for developing selective kinase inhibitors for cancer therapy .
Case Study 2: Anticancer Activity
In another research effort focused on FTase inhibitors, derivatives similar to this compound were evaluated for their anticancer properties in human cancer cell lines. The findings revealed that these compounds could effectively induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .
Summary of Biological Activities
Activity | Description |
---|---|
Enzyme Inhibition | Exhibits potential as a kinase inhibitor; enhances binding affinity due to fluorine substituents. |
Anticancer Potential | Demonstrates significant anticancer activity through FTase inhibition and apoptosis induction. |
Synthesis Complexity | Requires multi-step organic reactions with careful control over conditions for optimal yields. |
Properties
IUPAC Name |
tert-butyl 2,4-difluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIADSGDBPFELPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726537 | |
Record name | tert-Butyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500353-15-1 | |
Record name | tert-Butyl 2,4-difluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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